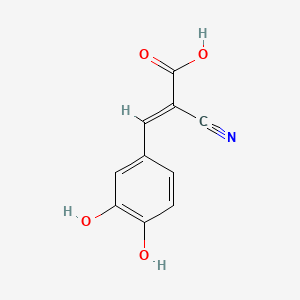
AG 30
描述
An antimicrobial peptide with angiogenic properties, AG-30/5C, activates human mast cells through the MAPK and NF-κB pathways.
科学研究应用
癌症研究
AG 30已被鉴定为有效的 EGFR 酪氨酸激酶选择性抑制剂 . 它选择性抑制 c-ErbB 诱导的自更新,并能抑制原代红细胞中 STAT5 的激活 . 这一特性在癌症研究中意义重大,特别是在研究促进细胞增殖和存活的信号转导通路方面,这些通路在癌细胞中经常被上调。
光催化
像 this compound 这样的银基化合物因其光催化性能而受到研究。 研究表明,磷酸银 (Ag3PO4) 与 this compound 具有相似的银成分,在光激发下表现出很强的氧化能力,并用于有机污染废水的处理 . 虽然 this compound 本身可能不会直接用于此应用,但对银化合物的研究为潜在的光催化应用提供了见解。
抗菌应用
对银铜氧化物双金属纳米颗粒的研究表明,这些纳米颗粒可能与 this compound 中的银含量有关,并对各种细菌菌株表现出增强的抗菌活性 . 这些发现表明 this compound 可能应用于开发新的抗菌剂或涂层。
环境修复
This compound 及其类似物已针对环境应用进行研究,特别是在降解环境污染物方面。 例如,通过脉冲激光烧蚀制备的 Ag 纳米颗粒和 Ag/Au 纳米复合材料已显示出对水处理中 4-硝基苯酚的潜在应用 .
神经科学
该化合物与多巴胺代谢物的结构相似性表明其在神经科学研究中的潜在应用。 例如,3,4-二羟基苯乙酸是一种相关化合物,是多巴胺的代谢物,参与该神经递质的生物降解 . This compound 可用于研究类似的代谢途径或多巴胺对大脑的影响。
纳米技术
This compound 的银成分使其与纳米技术领域相关。 手性多硫醇保护的 Ag30 纳米团簇已被合成,它们表现出自发拆分和红色发光,表明在创建具有特定光学性质的手性纳米结构方面的潜在应用 .
作用机制
Target of Action
Tyrphostin AG30, also known as AG-30, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In addition, AG30 has been found to inhibit the Mycobacterium tuberculosis Pup Proteasome System , a unique system in Mtb and related bacterial genera .
Mode of Action
AG30 selectively inhibits self-renewal induction by c-ErbB , a member of the EGFR family . It is also able to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts . In the context of Mtb, AG30 inhibits the depupylation actions of Dop , the Mtb depupylating protease .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by AG30 affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting the activation of STAT5, AG30 disrupts the JAK-STAT signaling pathway , which is involved in cell growth, survival, and differentiation . In the case of Mtb, AG30 affects the Pup-Proteasome System , a key player in protein degradation .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso .
Result of Action
The inhibition of EGFR tyrosine kinase and the disruption of the JAK-STAT signaling pathway by AG30 can lead to the suppression of cell proliferation and survival . In the context of Mtb, the inhibition of the Pup-Proteasome System could potentially lead to the accumulation of unwanted proteins, disrupting the normal functioning of the bacteria .
生化分析
Biochemical Properties
Tyrphostin AG30 selectively inhibits self-renewal induction by c-ErbB, and is able to inhibit activation of STAT5 by c-ErbB in primary erythroblasts . This suggests that Tyrphostin AG30 interacts with enzymes such as c-ErbB and proteins like STAT5, altering their activities and influencing biochemical reactions.
Cellular Effects
Tyrphostin AG30 has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of rat smooth muscle cells stimulated by PDGF-BB or FCS . This indicates that Tyrphostin AG30 influences cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tyrphostin AG30 involves its interaction with biomolecules and its influence on gene expression. For example, it has been found to inhibit the depupylation actions of Dop on native substrate, FabD-Pup . This suggests that Tyrphostin AG30 exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, Tyrphostin AG30 has shown changes in its effects over time. For instance, it has been found that Tyrphostin AG30, delivered from polymeric matrices, ensured a prolonged drug residence at the angioplasty site after single intraluminal application . This indicates that Tyrphostin AG30 has long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Tyrphostin AG30 is involved in various metabolic pathways. For instance, it has been found to inhibit the pupylation activity of PafA, the sole Pup ligase in Mycobacterium tuberculosis . This suggests that Tyrphostin AG30 interacts with enzymes such as PafA and influences metabolic flux or metabolite levels.
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWBHLWSMKFSM-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-79-0 | |
| Record name | AG 30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AG-30/5C in mast cells?
A: AG-30/5C has been identified as a G protein-biased agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) in mast cells. [] This means it preferentially activates G protein signaling pathways over β-arrestin pathways. []
Q2: Does AG-30/5C affect the expression of MRGPRX2 on the cell surface?
A: Unlike compound 48/80, AG-30/5C pretreatment does not affect cell surface MRGPRX2 expression or subsequent mast cell degranulation in response to either compound 48/80 or AG-30/5C. []
Q3: What downstream signaling pathways are involved in AG-30/5C-mediated mast cell activation?
A: AG-30/5C activates mast cells through a pertussis toxin-sensitive G protein pathway, suggesting the involvement of Gi/o proteins. [] This activation leads to the stimulation of phospholipase C, ultimately resulting in the activation of MAPK and NF-κB signaling pathways. []
Q4: What is the effect of AG-30/5C on mast cell function?
A: AG-30/5C induces degranulation and production of lipid mediators (e.g., leukotriene C4, prostaglandin D2, and E2) in human mast cells. [] It also promotes mast cell chemotaxis and the production of various cytokines and chemokines, including GM-CSF, TNF-α, IL-8, MCP-1, MCP-3, MIP-1α, and MIP-1β. []
Q5: What is the significance of AG-30/5C's angiogenic properties?
A: In addition to its effects on mast cells, AG-30/5C exhibits angiogenic properties by promoting the growth and tube formation of vascular endothelial cells. [] This activity suggests potential therapeutic applications for ischemic diseases. []
Q6: How does AG-30/5C promote angiogenesis?
A: AG-30/5C enhances neovascularization and upregulates the expression of angiogenesis-related cytokines and growth factors in human aortic endothelial cells. []
Q7: Does AG-30/5C possess any antimicrobial activity?
A: AG-30/5C displays antimicrobial activity against a range of bacteria, likely due to its α-helical structure with hydrophobic and positively charged amino acids, enabling interaction with bacterial membranes. []
Q8: What is the molecular formula and weight of AG-30/5C?
A8: AG-30/5C, also known as (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, has the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol.
Q9: Is there any spectroscopic data available for AG-30/5C?
A9: The provided research papers do not include detailed spectroscopic data for AG-30/5C. Further investigation into databases or literature focusing on its structural characterization would be required.
Q10: What are the potential therapeutic applications of AG-30/5C?
A10: AG-30/5C's unique properties as a G protein-biased agonist for MRGPRX2, combined with its angiogenic and antimicrobial activities, make it a promising candidate for further research in various therapeutic areas, including:
- Wound healing: Its ability to activate mast cells, promote angiogenesis, and exhibit antimicrobial activity could be beneficial in wound healing processes. []
- Ischemic diseases: The angiogenic properties of AG-30/5C suggest potential for treating conditions characterized by insufficient blood supply, such as peripheral artery disease. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



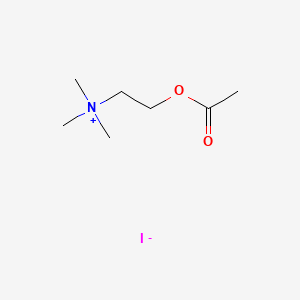

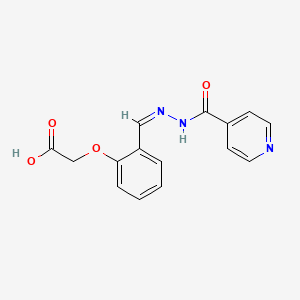
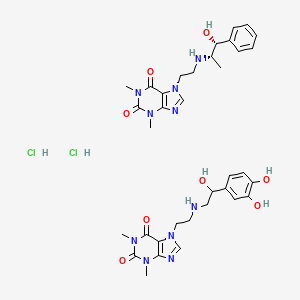

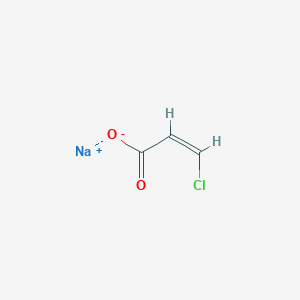
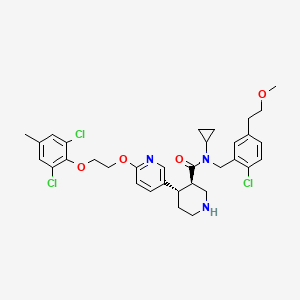
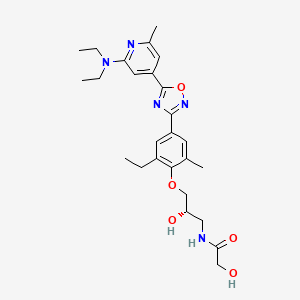
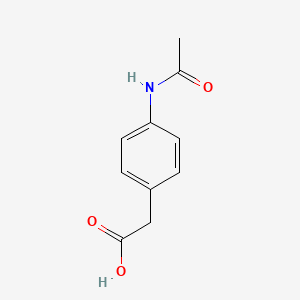

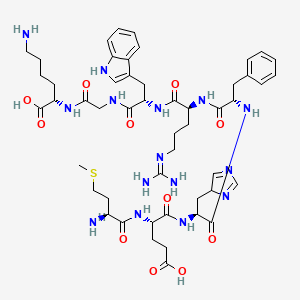
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)

